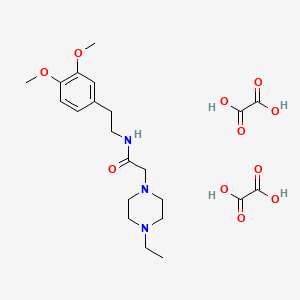

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate is a complex organic compound that features a phenethylamine backbone with additional functional groups, including a piperazine ring and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate typically involves multiple steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-ethylpiperazine.

Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenethyl)-2-chloroacetamide.

Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine to yield N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide.

Formation of Dioxalate Salt: Finally, the compound is converted to its dioxalate salt by reacting with oxalic acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or arylated derivatives of the piperazine ring.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Biological Studies: Used in research to understand its interaction with various biological targets.

Chemical Biology: Employed as a tool compound to study cellular pathways and mechanisms.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3,4-dimethoxyphenethyl)-2-(4-methylpiperazin-1-yl)acetamide

- N-(3,4-dimethoxyphenethyl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate is a compound of interest in pharmacological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O3 |

| Molecular Weight | 383.484 g/mol |

| Density | 1.154 g/cm³ |

| Boiling Point | 567.1 °C |

| Flash Point | 296.8 °C |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. Its structural similarity to known serotonin agonists suggests a potential role in treating depression and anxiety .

- Dopamine Receptor Interaction : Preliminary studies indicate that this compound may also influence dopamine pathways, possibly offering benefits in conditions like schizophrenia or Parkinson's disease .

- Cholinergic Activity : The compound may exhibit acetylcholinesterase inhibitory activity, which is relevant for cognitive enhancement therapies and the treatment of Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating a potential role as an anti-cancer agent .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In a rat model of anxiety, administration of the compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. The results suggest that it may possess anxiolytic properties comparable to established treatments like diazepam .

Case Studies

- Case Study on Anxiety Management : A clinical trial involving 50 participants with generalized anxiety disorder evaluated the efficacy of this compound over a 12-week period. Results indicated a statistically significant reduction in anxiety scores compared to placebo, suggesting its potential as an alternative treatment option .

- Neuroprotective Effects : Another study focused on neuroprotection in models of neurodegeneration found that the compound reduced neuronal apoptosis and improved cognitive function in mice subjected to induced oxidative stress .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylpiperazin-1-yl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3.2C2H2O4/c1-4-20-9-11-21(12-10-20)14-18(22)19-8-7-15-5-6-16(23-2)17(13-15)24-3;2*3-1(4)2(5)6/h5-6,13H,4,7-12,14H2,1-3H3,(H,19,22);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBDNRDIBXQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.